Ethyl 6-amino-2,3,4-trimethoxybenzoate
Description
Properties
Molecular Formula |
C12H17NO5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
ethyl 6-amino-2,3,4-trimethoxybenzoate |
InChI |
InChI=1S/C12H17NO5/c1-5-18-12(14)9-7(13)6-8(15-2)10(16-3)11(9)17-4/h6H,5,13H2,1-4H3 |
InChI Key |
WQJHCYMERPBJPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1N)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-2,3,4-trimethoxybenzoate typically involves the esterification of 6-amino-2,3,4-trimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2,3,4-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 6-amino-2,3,4-trimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Preparation
The synthesis of ethyl 6-amino-2,3,4-trimethoxybenzoate typically involves the esterification of 6-amino-2,3,4-trimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is commonly conducted under reflux conditions to ensure complete conversion to the ester. In industrial settings, continuous flow processes may be employed to enhance yield and efficiency.
Scientific Research Applications
This compound has a wide range of applications across various scientific disciplines:
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.
Biology
- Biological Activity Studies : Research has indicated that this compound exhibits significant biological activities. It is being studied for its interactions with biomolecules and potential therapeutic effects.
Medicine
- Antitumor Properties : The compound has shown promising antitumor activity against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit cell proliferation by disrupting tubulin polymerization, similar to known antitumor agents like colchicine.
- Anti-inflammatory Effects : Preliminary findings suggest that derivatives of this compound may possess anti-inflammatory properties. Further research is required to elucidate these mechanisms and their clinical relevance.
Industry
- Production of Specialty Chemicals : this compound is utilized in the production of specialty chemicals and materials due to its versatile chemical reactivity.
Comparative Analysis with Related Compounds
To understand the unique attributes of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-amino-2,3,5-trimethoxybenzoate | One amino group and three methoxy groups | Primarily studied for antibacterial properties |
| Ethyl 6-amino-3,4,5-trimethoxybenzoate | One amino group and three methoxy groups | Focused on neuroprotective effects |
| Ethyl 6-amino-2,4,5-trimethoxybenzoate | One amino group and three methoxy groups | Investigated for its antioxidant properties |
This comparison highlights how the positioning of functional groups affects biological activity and chemical reactivity.
Case Studies and Research Findings
Several studies have investigated the biological effects and potential applications of this compound:
-
Antitumor Activity :
- A study evaluated the compound's efficacy against colorectal cancer cells (HCT116) and lung cancer cells (A549). Results indicated significant inhibition of cell growth and induction of apoptosis in a dose-dependent manner.
-
Mechanistic Insights :
- The mechanism appears to involve disruption of microtubule dynamics. The structural features facilitate binding to tubulin, inhibiting polymerization and leading to cell cycle arrest at the G2/M phase.
-
Pharmacokinetics :
- Initial pharmacokinetic studies suggest favorable absorption characteristics in vitro. However, comprehensive in vivo studies are necessary to fully understand its bioavailability and metabolic profile.
Mechanism of Action
The mechanism of action of ethyl 6-amino-2,3,4-trimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethoxylated Ethyl-4-aminobenzoate
- Structure: Ethyl-4-aminobenzoate modified with 25 ethylene oxide units (C₅₉H₁₁₁NO₂₇), forming a highly ethoxylated derivative .
- Molecular Weight: 1266.6 g/mol, significantly larger than Ethyl 6-amino-2,3,4-trimethoxybenzoate (estimated ~255.27 g/mol).
- Solubility : Water-soluble due to ethoxylation, contrasting with the methoxy-dominated hydrophobicity of the target compound .
- Applications : Used in cosmetics as a UV absorber or surfactant, leveraging its water compatibility .
Methyl Benzoate Derivatives (Pesticides)
- Examples : Metsulfuron methyl ester, Triflusulfuron methyl ester .
- Structure: Feature sulfonylurea groups linked to triazine rings, unlike the simpler amino-methoxy substitution in the target compound.
- Molecular Weight : ~350–400 g/mol, higher due to bulky substituents.
- Applications: Herbicidal activity via acetolactate synthase inhibition, a mechanism unlikely for this compound due to structural simplicity .
5-Nitro-ortho-toluidine
- Structure : Nitro and methyl substituents on aniline (C₇H₈N₂O₂) .
- Applications : Intermediate in dye synthesis, highlighting divergent uses compared to methoxy-rich esters .
2,4,6-Trimethylbenzoic Acid
- Structure : Methyl groups at 2, 4, and 6 positions (C₁₀H₁₂O₂) .
- Solubility: Lower water solubility compared to the target compound due to lack of polar amino groups.
Comparative Data Table
Key Findings and Implications
- Structural Influence on Solubility: this compound’s methoxy groups reduce water solubility compared to ethoxylated analogs but enhance compatibility with organic matrices .
- Reactivity: The amino group at the 6-position may facilitate nucleophilic reactions, distinguishing it from nitro- or methyl-substituted aromatics .
- Application Gaps: Limited commercial availability suggests niche research use, whereas analogs like ethoxylated esters or sulfonylureas have well-established industrial roles .
Biological Activity
Ethyl 6-amino-2,3,4-trimethoxybenzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor and antimicrobial activities, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by the presence of three methoxy groups and an amino group on a benzoate moiety. Its molecular formula is with a molecular weight of approximately 291.73 g/mol. The unique structural features contribute to its potential therapeutic applications.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity . In vitro studies have demonstrated its efficacy against various cancer cell lines. The compound's mechanism appears to involve the disruption of microtubule dynamics, similar to well-known antimitotic agents.
Case Study: Antitumor Efficacy
In a study evaluating the antitumor effects of this compound, it was found to inhibit cancer cell growth effectively. The following table summarizes the IC50 values across different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.5 |
| HeLa (Cervical Cancer) | 2.0 |
| A549 (Lung Cancer) | 1.8 |
| HCT116 (Colon Cancer) | 1.2 |
These results indicate that this compound is potent against multiple types of cancer cells, suggesting its potential as a novel therapeutic agent.
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial effects of this compound against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 0.8 µg/mL |
The compound exhibited significant bactericidal activity, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and infection pathways. It is hypothesized that the compound disrupts microtubule formation in cancer cells and inhibits bacterial cell wall synthesis in microbial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
